Glycidyl Linoleate

Vue d'ensemble

Description

Le linoléate de glycidyle est une forme estérifiée de l'acide linoléique contenant un groupe glycidyle. C'est un composé d'intérêt en raison de sa présence dans diverses huiles et denrées alimentaires transformées, y compris certaines formules infantiles . Le composé est hydrolysé in vivo en glycidol, qui est connu pour être cancérigène chez le rat .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le linoléate de glycidyle peut être synthétisé par estérification de l'acide linoléique avec du glycidol. La réaction implique généralement l'utilisation d'un catalyseur et est réalisée sous des conditions contrôlées de température et de pression pour assurer la formation de la liaison ester .

Méthodes de production industrielle : Dans les milieux industriels, la production d'esters de glycidyle, y compris le linoléate de glycidyle, se produit souvent pendant l'étape de désodorisation du raffinage des huiles. Ce procédé implique le chauffage des huiles à des températures supérieures à 200 °C, ce qui conduit à la formation d'esters de glycidyle par une série de réactions qui décomposent les graisses et les huiles .

Analyse Des Réactions Chimiques

Types de réactions : Le linoléate de glycidyle subit diverses réactions chimiques, notamment :

Substitution : Le groupe glycidyle peut participer à des réactions de substitution nucléophile, où le cycle époxyde est ouvert par des nucléophiles.

Réactifs et conditions courants :

Hydrolyse : Catalysée par les lipases ou en conditions acides/basiques.

Oxydation : Se produit généralement dans des conditions ambiantes avec une exposition à l'air et à la lumière.

Substitution : Nécessite des nucléophiles tels que des amines ou des thiols dans des conditions douces.

Principaux produits :

Hydrolyse : Glycidol et acide linoléique.

Oxydation : Peroxydes et autres produits de dégradation oxydative.

Substitution : Divers dérivés glycidyliques substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Food Industry Applications

Glycidyl linoleate is primarily found in refined edible oils and is often a byproduct of the processing of fats and oils. Its applications in the food industry include:

- Emulsifiers : GL serves as an emulsifying agent, helping to stabilize mixtures of oil and water in food products.

- Flavoring Agents : It can also be used to enhance flavors in processed foods due to its unique chemical structure.

1.1. Detection and Analysis

Recent studies have developed analytical methods for the detection of glycidyl esters, including GL, in vegetable oils. A liquid chromatography-mass spectrometry (LC-MS) method was established to quantify GL levels with a limit of detection (LOD) at 60 ng/g, indicating its presence in various oil samples . This method allows for the monitoring of GL concentrations in food products to ensure safety and compliance with regulations.

| Analyte | Formula | LOD (ng/g) | Sample Mean (ng/g) |

|---|---|---|---|

| This compound | C21H36O3 | 60 | 658 (canola oil) |

Health Implications

The health implications of this compound have been a subject of extensive research due to its potential genotoxicity and carcinogenic properties.

2.1. Genotoxicity Studies

Several studies have assessed the genotoxic potential of this compound. In vitro tests, including the Ames test and chromosomal aberration tests, indicated that GL may induce genetic mutations under certain conditions . The findings suggest that while GL itself shows some genotoxic responses, it is less potent than its precursor, glycidol.

2.2. Toxicokinetics

Research into the toxicokinetics of this compound has shown that it is rapidly hydrolyzed in the gastrointestinal tract, leading to the formation of free glycidol . This process raises concerns about potential adverse health effects due to glycidol's classification as a possible human carcinogen.

Regulatory Considerations

Due to the potential health risks associated with this compound and its metabolites, regulatory bodies have established guidelines for acceptable levels in food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has conducted assessments that highlight the importance of monitoring dietary intake of glycidyl esters .

4.1. Dietary Intervention Studies

In controlled dietary intervention studies, monitoring urinary biomarkers has been suggested as an effective method for assessing exposure to this compound and its metabolites . Such studies help establish correlations between dietary intake and biological effects, providing insights into the compound's impact on human health.

4.2. Long-term Exposure Assessments

Long-term exposure assessments have indicated that high levels of glycidyl esters can lead to significant health risks, particularly in populations consuming fried foods frequently . These findings underline the need for ongoing surveillance and risk management strategies in food production.

Mécanisme D'action

The primary mechanism of action of linoleic acid glycidyl ester involves its hydrolysis to glycidol in the gastrointestinal tract. Glycidol, an epoxide, can react with nucleophilic sites in biological molecules, leading to potential toxic effects. The molecular targets include DNA and proteins, where glycidol can form adducts, potentially leading to mutagenic and carcinogenic outcomes .

Comparaison Avec Des Composés Similaires

Le linoléate de glycidyle est similaire à d'autres esters de glycidyle d'acides gras, tels que :

- Palmitate de glycidyle

- Stéarate de glycidyle

- Oléate de glycidyle

- Linolénate de glycidyle

Unicité : Le linoléate de glycidyle est unique en raison de son composant acide gras spécifique, l'acide linoléique, qui est un acide gras essentiel avec deux doubles liaisons. Cette caractéristique structurale influence sa réactivité chimique et ses effets biologiques par rapport à d'autres esters de glycidyle .

Activité Biologique

Glycidyl Linoleate (GL) is a glycidyl ester derived from linoleic acid, a polyunsaturated fatty acid prevalent in various vegetable oils. This compound is notable for its biological activities, particularly its potential genotoxic effects and interactions with biological molecules. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and implications for health.

Genotoxicity and Mutagenicity

This compound has been studied for its genotoxic properties. Research indicates that it can induce chromosome aberrations and micronuclei formation in mammalian cells, suggesting a potential risk for mutagenicity. A study demonstrated that GL exhibited mutagenicity in bacterial strains TA100 and TA1535, both in the presence and absence of metabolic activation, indicating its ability to interact with DNA directly or through metabolic products .

Anti-cancer Properties

In vitro studies have examined the anti-cancer properties of this compound. Some findings suggest that it may possess anti-proliferative effects against certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes associated with cancer proliferation, although further research is needed to elucidate specific pathways involved.

The biological activity of this compound is primarily attributed to its hydrolysis product, glycidol. Glycidol can react with DNA bases, leading to the formation of glycidol-DNA adducts, which are potential biomarkers for exposure and genotoxicity . Additionally, GL's epoxide group allows it to participate in various chemical reactions that may influence cellular signaling pathways.

Study on Genotoxic Effects

A detailed study assessed the genotoxic effects of this compound on human cell lines. The results indicated significant increases in DNA damage markers after exposure to GL, supporting its classification as a potential genotoxic agent. The study highlighted the importance of understanding the implications of GL exposure in food products refined at high temperatures .

Antioxidant Properties

Interestingly, while GL has been associated with genotoxicity, some studies also hint at antioxidant properties when combined with other compounds. For instance, when mixed with tocopherols (vitamin E compounds), it exhibited enhanced antioxidant activity, suggesting that its effects might be context-dependent .

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Genotoxicity | Induces DNA damage | Forms glycidol-DNA adducts |

| Mutagenicity | Positive in bacterial assays | Interacts with DNA directly |

| Anti-cancer | Anti-proliferative effects observed | Disruption of cancer cell proliferation processes |

| Antioxidant Potential | Enhanced when combined with tocopherols | Scavenging free radicals |

Propriétés

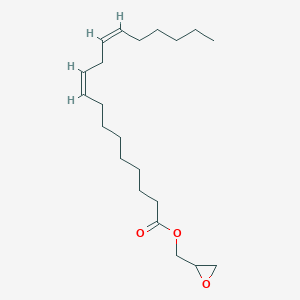

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGTZDQTPQYKEN-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635228 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24305-63-3 | |

| Record name | Glycidyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.